REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:13])=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8].[Cl:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH2:18]Br.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:14][C:15]1[CH:16]=[C:17]([CH2:18][O:1][C:2]2[CH:3]=[CH:4][C:5]([CH3:13])=[C:6]([CH:12]=2)[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:20]=[CH:21][CH:22]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
39.06 g
|
Type
|
reactant
|
Smiles
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OC=1C=CC(=C(C(=O)OCC)C1)C
|
Name
|
|
Quantity
|
31.3 mL
|
Type
|
reactant
|
Smiles
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ClC=1C=C(CBr)C=CC1
|
Name
|
|
Quantity
|
44.9 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
was stirred at room temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The reaction was then filtered
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Type
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ADDITION
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Details
|
diluted with ethyl acetate (2 L)
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Type
|
WASH
|
Details
|
washed with water (2 L
|
Type
|
FILTRATION
|
Details
|
3×1 L) and brine (1 L), filtered through a hydrophobic frit
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)COC=1C=CC(=C(C(=O)OCC)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68.61 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |